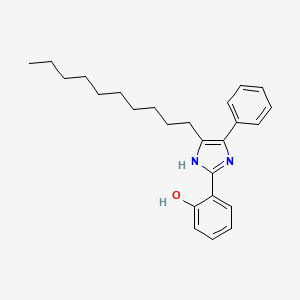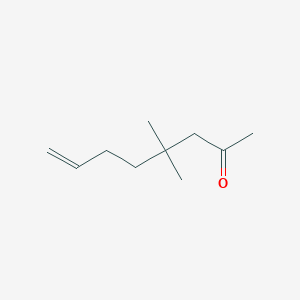
4,4-Dimethyloct-7-EN-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyloct-7-EN-2-one is an organic compound with the molecular formula C10H18O. It is a member of the class of compounds known as ketones, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups. This compound is notable for its structural features, including a double bond at the 7th position and two methyl groups at the 4th position of the octane chain.
準備方法
Synthetic Routes and Reaction Conditions
4,4-Dimethyloct-7-EN-2-one can be synthesized through various synthetic routes. One common method involves the use of isobutyl methyl ketone as a starting material. The key step in this synthesis is an extension of the Carroll reaction, which involves the formation of the desired ketone through a series of chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to facilitate the reaction.
化学反応の分析
Types of Reactions
4,4-Dimethyloct-7-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
4,4-Dimethyloct-7-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of 4,4-Dimethyloct-7-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
4,4-Dimethyloct-7-EN-2-one can be compared with other similar compounds, such as:
2,6-Dimethyloct-7-en-4-one: Another ketone with similar structural features but different positional isomerism.
2,6-Dimethyl-7-octen-2-ol: A related alcohol with similar carbon skeleton but different functional group.
2,7-Dimethyloctan-4-one: A ketone with a similar carbon chain but different positions of the functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
特性
CAS番号 |
172687-12-6 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
4,4-dimethyloct-7-en-2-one |
InChI |
InChI=1S/C10H18O/c1-5-6-7-10(3,4)8-9(2)11/h5H,1,6-8H2,2-4H3 |
InChIキー |
GBZNCDBGCQLGCA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC(C)(C)CCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


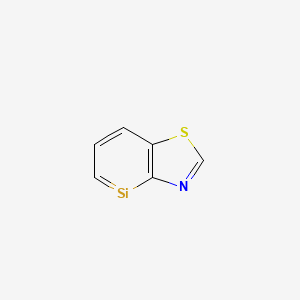
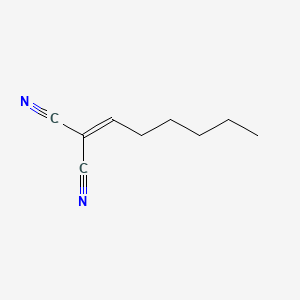
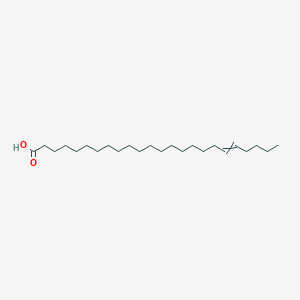
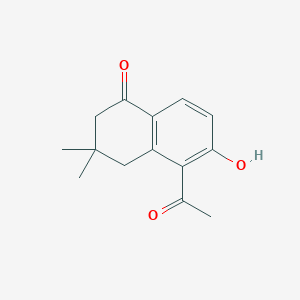
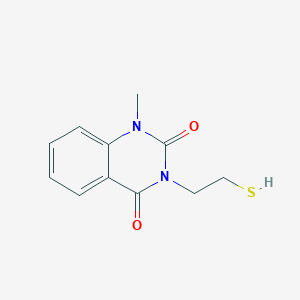
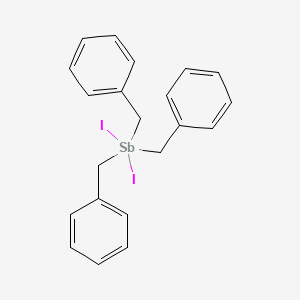
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
phosphanium chloride](/img/structure/B14269078.png)
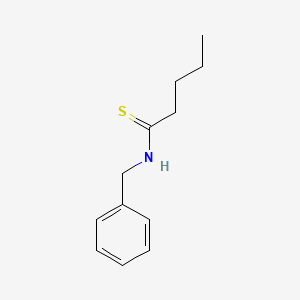
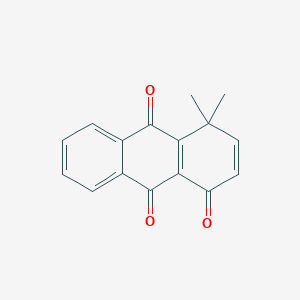
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
